N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide
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Overview
Description
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a propylsulfanyl group attached to the phenyl ring. Its molecular formula is C19H19NOS, and it has a molecular weight of 309.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide typically involves the reaction of 2-(propylsulfanyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the propylsulfanyl group, making it less versatile in certain chemical reactions.
N-(4-Nitrophenyl)benzamide: Contains a nitro group, which can be reduced to an amine, offering different reactivity.
N-(4-Methoxyphenyl)benzamide: Contains a methoxy group, which can undergo different substitution reactions compared to the propylsulfanyl group.
Uniqueness
N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
823801-90-7 |
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Molecular Formula |
C22H21NOS |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-phenyl-N-(2-propylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C22H21NOS/c1-2-17-25-21-16-10-9-15-20(21)23(19-13-7-4-8-14-19)22(24)18-11-5-3-6-12-18/h3-16H,2,17H2,1H3 |
InChI Key |
MAFTZSDTSKDBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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